molecular formula C16H14N6 B8520873 4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl- CAS No. 827031-36-7

4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl-

Cat. No.: B8520873
CAS No.: 827031-36-7
M. Wt: 290.32 g/mol
InChI Key: COYWAYUWYWGJBC-UHFFFAOYSA-N
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Description

4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl- is a useful research compound. Its molecular formula is C16H14N6 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

827031-36-7

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

N-(4-azidophenyl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C16H14N6/c1-11-18-15-6-4-3-5-14(15)16(19-11)22(2)13-9-7-12(8-10-13)20-21-17/h3-10H,1-2H3

InChI Key

COYWAYUWYWGJBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-quinazolin-4-yl)-(4-amino-phenyl)-methylamine (20 mg, 0.076 mmol) in 1.2 mL of 1N HCl was added 100 uL of methanol and it was cooled 0° C. One drop of concentrated HCl was added and the solution was stirred at 0° C. for 0.25 h. To the solution was added dropwise a solution of sodium nitrite (25 mg, 0.36 mmol) in 200 uL of water. The reaction mixture was stirred for 0.5 h, then was added a solution of sodium azide (25 mg, 0.38 mmol) in 300 uL of water followed by another batch of sodium azide (25 mg, 0.38 mmol). The reaction mixture was stirred at the 0° C. for 1 h. The reaction mixture was diluted with 50 mL of ethyl acetate, washed with saturated sodium bicarbonate followed by saturated sodium chloride. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography (20-25% ethyl acetate/hexanes) on silica gel to give the title compound (19.8 mg, 0.068 mmol, 90%). 1H NMR (CDCl3): 7.76 (m, 1H), 7.56 (ddd, J=8.1, 6.3, 1.8, 1H), 7.13 (m, 2H), 6.98-7.13 (m, 4H), 3.61 (s, 3H), 2.74 (s, 3H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 μL
Type
solvent
Reaction Step Three
Quantity
25 mg
Type
reactant
Reaction Step Four
Name
Quantity
300 μL
Type
solvent
Reaction Step Four
Quantity
25 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
90%

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